molecular formula C7H5Cl3O2S B1268808 (2,4-Dichlorophenyl)methanesulfonyl chloride CAS No. 88691-50-3

(2,4-Dichlorophenyl)methanesulfonyl chloride

Cat. No. B1268808
CAS RN: 88691-50-3
M. Wt: 259.5 g/mol
InChI Key: SNLHLLYEHFIELA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (2,4-Dichlorophenyl)methanesulfonyl chloride often involves the reaction of chlorosulfonyl derivatives with aromatic compounds or the direct chlorosulfonation of aromatic precursors. For example, a method described for synthesizing multisulfonyl chlorides involves oxidative chlorination of thiocarbamate precursors, showcasing a strategy for incorporating sulfonyl chloride groups into aromatic systems (Percec et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of sulfonyl chloride compounds, including those similar to (2,4-Dichlorophenyl)methanesulfonyl chloride, reveals key insights into their geometry, bond lengths, and angles, contributing to their reactivity. For instance, the crystal structure of sulfonyl chloride derivatives has been studied to understand the conformation and spatial arrangement of substituents, which is crucial for predicting reactivity and interaction with other molecules (Gowda et al., 2007).

Chemical Reactions and Properties

(2,4-Dichlorophenyl)methanesulfonyl chloride is involved in numerous chemical reactions, primarily as an electrophile in sulfonation reactions or as a precursor in the synthesis of sulfonamides. It undergoes electrophilic aromatic substitution reactions facilitated by its sulfonyl chloride group, which can be replaced by various nucleophiles, leading to a wide range of derivatives. The reactivity of sulfonyl chlorides towards nucleophiles has been extensively studied, demonstrating their utility in organic synthesis (Rosen et al., 2011).

Scientific Research Applications

Radioactive Labeling in Nematicide Study

(2,4-Dichlorophenyl)methanesulfonyl chloride has been used in the synthesis of radioactive compounds for studying the metabolic fate of nematicides. Burton and Stoutamire (1973) synthesized radioactive 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S, providing valuable insights into nematicide behavior and distribution in the environment (Burton & Stoutamire, 1973).

Synthesis of Heterocyclic Compounds

This chemical is instrumental in synthesizing heterocyclic compounds, as demonstrated by Upadhyaya et al. (1997). They used it in reactions with imidazolyl ethanones and glycerol to produce various novel compounds, highlighting its utility in creating diverse chemical structures (Upadhyaya et al., 1997).

Preparation of Methanesulfonyl Chloride Isotopes

Hanai and Okuda (1977) developed a method to prepare methanesulfonyl chloride-d3, which is essential for isotopic studies in chemical research. This method offers a convenient way to obtain isotopically labeled compounds for various research applications (Hanai & Okuda, 1977).

Studying Plant Movement of Chemical Compounds

Rader, Burton, and Mcbeth (1970) used 2,4-dichlorophenyl methanesulfonate to investigate its movement in plant systems. This research provides insights into how certain chemicals are absorbed and distributed within plants, aiding in understanding plant physiology and the impact of chemicals on plant health (Rader et al., 1970).

Electrocatalysis and Energy Storage

Su, Winnick, and Kohl (2001) explored the use of methanesulfonyl chloride in the context of energy storage, specifically in the electrochemical properties of vanadium pentoxide. Their work shows potential applications in battery technology and energy storage systems (Su et al., 2001).

Studying Thermodynamics in Chemical Reactions

Guthrie, Stein, and Huntington (1998) determined the heat of formation of methanesulfonyl chloride, contributing to a deeper understanding of its thermodynamics. This research is crucial for predicting reaction outcomes and designing efficient chemical processes (Guthrie et al., 1998).

Safety And Hazards

“(2,4-Dichlorophenyl)methanesulfonyl chloride” is classified as a skin corrosive substance . It is harmful if inhaled and causes severe skin burns and eye damage . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid formation of dust and aerosols .

properties

IUPAC Name

(2,4-dichlorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLHLLYEHFIELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344110
Record name (2,4-Dichlorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichlorophenyl)methanesulfonyl chloride

CAS RN

88691-50-3
Record name (2,4-Dichlorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88691-50-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Xin, C Zhang, C Tan, Y Jiang - Chemical Research in Chinese …, 2014 - Springer
With our interest in (S)-3-aminopyrrolidine derivatives, we further screened inhibition activities of three hit compounds on many other kinases with the results demonstrating that this …
Number of citations: 1 link.springer.com
KL Lee, MA Foley, L Chen, ML Behnke… - Journal of medicinal …, 2007 - ACS Publications
The synthesis and structure−activity relationship of a series of indole inhibitors of cytosolic phospholipase A 2 α (cPLA 2 α, type IVA phospholipase) are described. Inhibitors of cPLA 2 α …
Number of citations: 90 pubs.acs.org

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